3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
Overview
Description
The compound “3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine” is a complex organic molecule. It contains a benzyloxy group, a bromophenyl group, a diisopropylamino group, and a phenyl group attached to a three-carbon chain .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzyloxy group, the introduction of the bromine atom on the phenyl ring, and the attachment of the diisopropylamino group . The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the three-carbon chain. The presence of the aromatic phenyl rings and the polar amine group would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzyloxy group, the bromine atom on the phenyl ring, and the diisopropylamino group . The benzylic position is often reactive towards both nucleophilic and electrophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic phenyl rings and the polar amine group could affect its solubility, melting point, and boiling point .Scientific Research Applications
Synthesis of Complex Organic Molecules
Research into the synthesis of complex organic molecules often involves compounds like 3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine. For instance, Petrov et al. (2015) described a process involving similar compounds in the context of synthesizing selective estrogen receptor modulators like Raloxifene and its analogs. Their research demonstrated various methods for the preparation of complex organic molecules, which is crucial in pharmaceutical and chemical industries (Petrov, Popova, & Androsov, 2015).
Catalysis and Organic Reactions
Studies by Lygin and Meijere (2009) explored the reactions of compounds similar to this compound under specific catalysis conditions. Their research focused on the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, showcasing the catalytic activity and reaction mechanisms relevant to the synthesis of heterocyclic compounds (Lygin & Meijere, 2009).
Development of Novel Synthetic Pathways
Lee et al. (2007) conducted research on the synthesis of cyclic beta-amino alcohol derivatives. They utilized a similar compound in an Ir-catalyzed allylic amination process, leading to the synthesis of various cyclic compounds. This kind of research is critical for developing new synthetic pathways and molecules for potential use in medicinal chemistry (Lee, Shin, Kang, & Lee, 2007).
Applications in Material Science
Research by Tanaka et al. (2001) into the synthesis of hyperbranched copolymers utilized compounds similar to this compound. Their study on the Pd-catalyzed coupling of tris(4-bromophenyl)amine demonstrated the potential applications of such compounds in material science, particularly in the development of new materials with unique properties (Tanaka, Takeuchi, Asai, Iso, & Ueda, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(5-bromo-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34BrNO/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29)15-16-28(27)31-20-23-11-7-5-8-12-23/h5-16,19,21-22,26H,17-18,20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYJWCSOSZIQLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514244 | |
Record name | 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenyl-N,N-di(propan-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156755-27-0 | |
Record name | 5-Bromo-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156755-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenyl-N,N-di(propan-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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